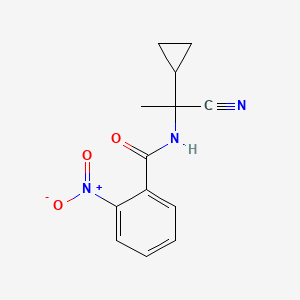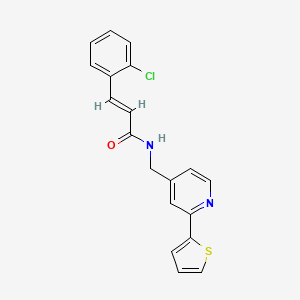
(E)-3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylamide and has been synthesized using different methods.
Scientific Research Applications
Polymer Synthesis and Material Engineering
The synthesis of polymers incorporating thiophene and pyridine units, similar to (E)-3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide, has been explored for various applications in material science. Studies have shown that such compounds can serve as monomers for producing polymers with potential applications in electronics, such as organic semiconductors, due to their conjugated systems and electron-rich properties. The incorporation of thiophene and pyridine units into polymers can improve their thermal stability, electrical conductivity, and photovoltaic properties, making them suitable for applications in organic solar cells and organic light-emitting diodes (OLEDs) (Mori, Sutoh, & Endo, 2005).
Sensing and Detection Technologies
Compounds with structures similar to (E)-3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide have been used in the development of sensitive and selective sensors for environmental and biological analytes. For example, polymeric films incorporating pyridine derivatives have been designed for the colorimetric detection of nerve agent mimics and ammonia vapor. These materials change color in response to specific analytes, allowing for the visual detection of hazardous substances at sub-ppm concentrations. This technology could be applied in environmental monitoring, public safety, and industrial process control to detect toxic gases and vapors with high sensitivity and selectivity (Annisa, Jung, Gupta, Bae, Park, & Lee, 2020).
Antimicrobial and Antioxidant Agents
Research on pyridine carbonitrile derivatives, structurally related to (E)-3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide, has revealed their potential as antimicrobial and antioxidant agents. Such compounds have been synthesized and evaluated for their biological activities, demonstrating promising results against various pathogens. The presence of the pyridine and thiophene moieties contributes to the biological activity of these compounds, offering a potential pathway for the development of new therapeutic agents with antimicrobial and antioxidant properties (H., Sayed, M. E., Flefel, M. A, Abd, El-Fattah, I. W., El-Sofany, & A. Hassan, 2015).
Herbicidal Activity
The herbicidal activity of compounds containing cyanoacrylate moieties, similar to (E)-3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide, has been investigated. These compounds act as inhibitors of photosystem II (PSII) electron transport, a crucial process in plant photosynthesis. Their efficacy as herbicides has been demonstrated, with certain derivatives showing significant activity at low doses. This research opens avenues for the development of new herbicidal compounds with enhanced activity and specificity, potentially contributing to more efficient and environmentally friendly agricultural practices (Wang, Li, Li, & Huang, 2004).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-16-5-2-1-4-15(16)7-8-19(23)22-13-14-9-10-21-17(12-14)18-6-3-11-24-18/h1-12H,13H2,(H,22,23)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXFBTGGHADIEK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide](/img/structure/B2768695.png)

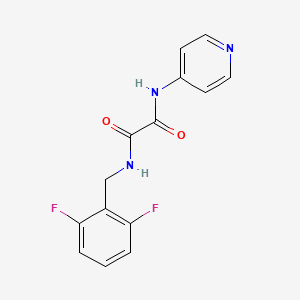
![2-[(3-fluoropropyl)sulfanyl]-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2768701.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-naphthamide](/img/structure/B2768703.png)
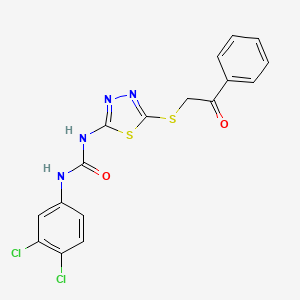
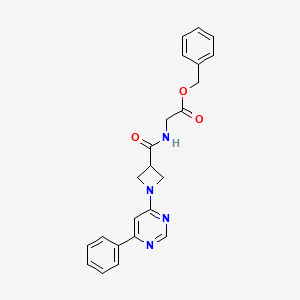
![8-[(2-Chlorophenyl)methyl]-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2768710.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2768712.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2768713.png)
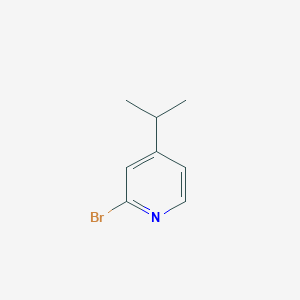

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2768716.png)
